![molecular formula C10H15ClO3 B13239708 Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[2.4]heptane ring system, which is fused with an oxirane ring, and a carboxylate ester functional group. The presence of a chlorine atom and an ethyl group further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclopropane derivative with an ethyl-substituted oxirane in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and time), and efficient purification techniques such as distillation or chromatography to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or carboxylic acids.
Reduction: Formation of spiro alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and the ethyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- 1-Oxaspiro[2.4]heptane derivatives
Uniqueness
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the spirocyclic structure with the chlorine and ethyl substituents makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15ClO3 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-5-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
Clé InChI |
KKINZNNOIYLGJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC12C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)
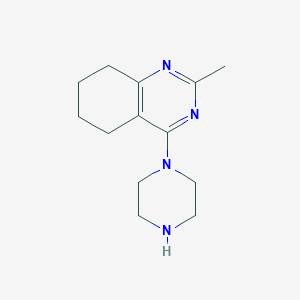
![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
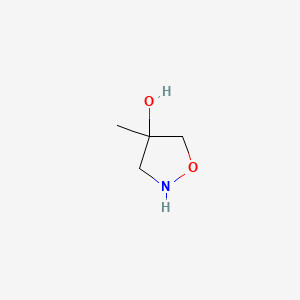
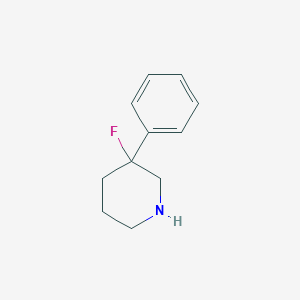
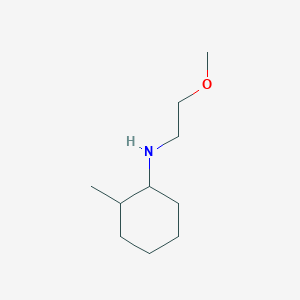

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
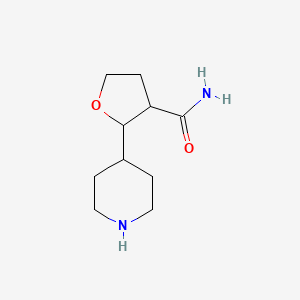
![3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239684.png)
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
